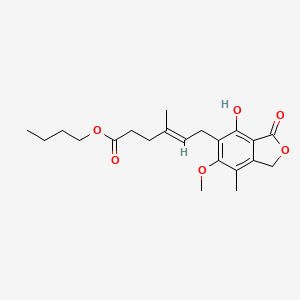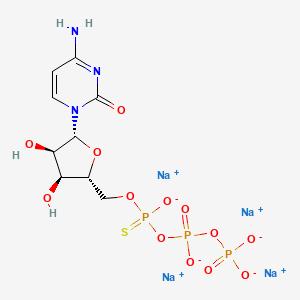![molecular formula C14H4Br4S4 B1494204 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1494204.png)
3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound with the molecular formula C14H4Br4S4 and a molecular weight of 620.06 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms and thiophene rings. It is primarily used in research and development within the fields of organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method is the Stille coupling reaction, where thieno[3,2-b]thiophene is reacted with dibromo compounds to form the desired product . The reaction conditions often include the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Anhydrous Solvents: Such as tetrahydrofuran (THF) and toluene, to maintain reaction conditions free from moisture.
Major Products
The major products formed from these reactions are often larger conjugated polymers and oligomers, which are useful in organic electronics and photovoltaic applications .
Applications De Recherche Scientifique
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices due to its excellent electronic properties.
Materials Science: Employed in the synthesis of low bandgap polymers for use in flexible electronic devices.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism by which 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form conjugated systems. These interactions enhance the electronic properties of the materials it is incorporated into, making it valuable for applications in organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3′-Dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene: Another brominated thiophene derivative used in organic electronics.
2,5-Bis(trimethyltin)thieno[3,2-b]thiophene: Used in similar applications but with different functional groups.
Uniqueness
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is unique due to its multiple bromine atoms and the specific arrangement of thiophene rings, which provide distinct electronic properties and make it highly suitable for advanced materials research .
Propriétés
Formule moléculaire |
C14H4Br4S4 |
|---|---|
Poids moléculaire |
620.1 g/mol |
Nom IUPAC |
3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H4Br4S4/c15-5-1-3-19-9(5)11-7(17)13-14(21-11)8(18)12(22-13)10-6(16)2-4-20-10/h1-4H |
Clé InChI |
QVBKNXWEMIMCJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)C2=C(C3=C(S2)C(=C(S3)C4=C(C=CS4)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Serine,L-[3-3H]](/img/structure/B1494124.png)








![[16-[bis(4-tert-butylphenyl)-hydroxymethyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-bis(4-tert-butylphenyl)methanol](/img/structure/B1494168.png)

![2,3:6,7:10,11-Tris[1-(3-menthylureido)bicyclo[3.3.1]nonane-9,9-diylbis(oxy)]triphenylene](/img/structure/B1494170.png)


